D,L-O-Desmethyl Venlafaxine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

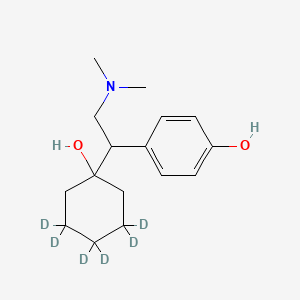

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-RUJHVMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to D,L-O-Desmethyl Venlafaxine-d6: An Essential Tool in Modern Bioanalysis

This technical guide provides a comprehensive overview of D,L-O-Desmethyl Venlafaxine-d6, a critical internal standard for the accurate quantification of O-desmethylvenlafaxine, the major active metabolite of the widely prescribed antidepressant, venlafaxine. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and application in bioanalytical methodologies.

Introduction: The Significance of a Deuterated Internal Standard

In the realm of pharmacokinetic and toxicokinetic studies, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, and this compound exemplifies this principle. By incorporating six deuterium atoms, this molecule becomes chemically identical to its non-labeled counterpart, O-desmethylvenlafaxine, yet is distinguishable by its mass-to-charge ratio (m/z). This subtle but significant difference allows it to co-elute chromatographically with the analyte of interest, experiencing the same extraction efficiencies and ionization effects, thereby correcting for variations during sample preparation and analysis.[1]

This compound is the deuterated analog of O-desmethylvenlafaxine, which is formed in the body through the metabolism of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3] Given the therapeutic importance of venlafaxine and its active metabolite, reliable quantification in biological matrices is crucial for therapeutic drug monitoring, bioequivalence studies, and drug development research.

Physicochemical Properties and Chemical Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in analytical method development.

| Property | Value | Source |

| Chemical Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | PubChem |

| Synonyms | (±)-O-Desmethyl Venlafaxine-d6, Desvenlafaxine-d6 | Cayman Chemical |

| Molecular Formula | C₁₆H₁₉D₆NO₂ | Cayman Chemical |

| Molecular Weight | 269.41 g/mol | PubChem |

| CAS Number | 1062605-69-9 | Cayman Chemical |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Solubility | Soluble in DMF (5 mg/ml), Methanol, and has limited solubility in a DMF:PBS (pH 7.2) (1:2) solution (0.30 mg/ml), DMSO (0.25 mg/ml), and Ethanol (0.10 mg/ml). | Cayman Chemical |

| pKa (Predicted for non-deuterated form) | 9.5 (amine), 10.2 (phenol) | Scifinder |

| LogP (Predicted for non-deuterated form) | 2.6 | PubChem |

The chemical structure of this compound is characterized by a cyclohexanol ring, a phenol group, and a dimethylamino ethyl side chain where the six hydrogen atoms of the two methyl groups are replaced by deuterium.

Caption: Chemical structure of this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound is not extensively detailed in publicly available literature; however, it can be logically inferred from the established synthesis of O-desmethylvenlafaxine. The key step involves the introduction of the two deuterated methyl groups onto the primary amine of a precursor molecule.

A plausible synthetic route starts with the appropriate protected precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.[4] The dimethylation of this intermediate is achieved through reductive amination using deuterated formaldehyde (CD₂O) or by direct methylation using a deuterated methylating agent like iodomethane-d₃ (CD₃I).[5][6] The use of these deuterated reagents ensures the specific incorporation of six deuterium atoms at the N,N-dimethylamino moiety.

Caption: Plausible synthetic pathway for this compound.

Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol

The primary and most critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of O-desmethylvenlafaxine in biological matrices such as plasma, serum, and urine.[1][7][8]

Rationale for Use as an Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the analytical process. This compound fulfills this requirement due to:

-

Co-elution: It has nearly identical chromatographic retention time to the non-labeled analyte.

-

Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Comparable Ionization Efficiency: It experiences similar ionization suppression or enhancement effects in the mass spectrometer source.

The known concentration of the spiked internal standard allows for accurate quantification of the analyte by comparing their respective peak area ratios, thus ensuring the reliability and reproducibility of the method in accordance with FDA guidelines on bioanalytical method validation.[9][10]

Detailed Experimental Protocol: Quantification in Human Plasma

This section outlines a representative, self-validating LC-MS/MS protocol for the determination of O-desmethylvenlafaxine in human plasma.

4.2.1. Materials and Reagents

-

O-desmethylvenlafaxine analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

4.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound).

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

4.2.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

4.2.4. Mass Spectrometry Parameters and MRM Transitions

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| O-desmethylvenlafaxine | 264.3 | 58.1 | 40 V | 35 eV |

| This compound | 270.3 | 64.1 | 40 V | 35 eV |

Note: The m/z values may vary slightly depending on the instrument and calibration.[7][8]

The fragmentation of O-desmethylvenlafaxine typically involves the cleavage of the bond between the ethyl side chain and the cyclohexanol ring, leading to the characteristic product ion at m/z 58.1, which corresponds to the dimethylaminoethyl fragment [(CH₃)₂NCH₂CH₂]⁺. For the d6-labeled internal standard, this fragment has a mass of 64.1 due to the six deuterium atoms on the methyl groups.

Conclusion: An Indispensable Tool for Accurate Bioanalysis

This compound is an essential tool for any research or clinical laboratory involved in the quantification of venlafaxine's active metabolite. Its use as an internal standard in LC-MS/MS methodologies ensures the generation of high-quality, reliable, and reproducible data that can withstand regulatory scrutiny. This guide has provided a comprehensive overview of its chemical properties, synthesis, and a detailed, field-proven protocol for its application, empowering researchers to conduct robust and accurate bioanalytical studies.

References

-

Bhatt, J., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12(1), 9293. Available at: [Link]

-

Yuan, H., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 931081. Available at: [Link]

-

Patel, B. N., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 603-611. Available at: [Link]

-

PubChem. (n.d.). O-Desmethylvenlafaxine, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. U.S. Patent No. 7,605,290 B2. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). Desvenlafaxine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuzmin, I. I., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (1), 48-56. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

-

Per-Reidar, B., et al. (2018). Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Molecules, 23(11), 2849. Available at: [Link]

-

ResearchGate. (2010). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-51. Available at: [Link]

- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. U.S. Patent Application No. 12/281,495.

-

SEEJPH. (2023). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST-DISSOLVING FORMULATION DESIGN. Available at: [Link]

-

ResearchGate. (2022). The efficient synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) with high yield and high purity. Available at: [Link]

-

U.S. Department of Health and Human Services. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

ResearchGate. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]

-

Impact Factor. (2024). Bioanalytical Method Development and Validation for Determination of Nirmatrelvir in Human Plasma using LC-MS/MS. Available at: [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake | MDPI [mdpi.com]

- 4. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 5. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]

- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to O-Desmethyl Venlafaxine-d6: Properties and Applications in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of O-Desmethyl Venlafaxine-d6 (ODV-d6), a deuterated analog of the major active metabolite of the antidepressant venlafaxine. The document is structured to offer an in-depth understanding of ODV-d6, with a particular focus on its critical role as an internal standard in bioanalytical method development and validation. Key discussions include the rationale for using stable isotope-labeled standards, detailed analytical methodologies, and adherence to regulatory expectations. This guide is intended to be a valuable resource for scientists engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies involving venlafaxine and its metabolites.

Introduction: The Need for a Reliable Internal Standard

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Following administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] Given that ODV possesses pharmacological activity comparable to the parent drug, the simultaneous and accurate quantification of both venlafaxine and ODV in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring (TDM) studies.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity and selectivity.[1] A cornerstone of robust LC-MS/MS assays is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the analyte, with the key difference being their mass.[2] O-Desmethyl Venlafaxine-d6, with six deuterium atoms replacing hydrogen atoms on the dimethylamino group, serves this purpose exceptionally well for the quantification of ODV.

Physicochemical Properties of O-Desmethyl Venlafaxine-d6

A thorough understanding of the physical and chemical characteristics of ODV-d6 is fundamental for its effective use in the laboratory.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

| Synonyms | rac-O-Desmethylvenlafaxine-d6, Pristiq-d6, Desvenlafaxine-d6 | [3] |

| CAS Number | 1062605-69-9 | |

| Molecular Formula | C₁₆H₁₉D₆NO₂ | [4] |

| Molecular Weight | 269.41 g/mol |

Physical Properties

ODV-d6 is typically supplied as a crystalline solid.[4] Its solubility is a critical factor for preparing stock and working solutions for bioanalytical assays.

| Property | Value | Source |

| Appearance | White solid | [3] |

| Solubility | DMF: 5 mg/mLDMF:PBS (pH 7.2) (1:2): 0.30 mg/mLDMSO: 0.25 mg/mLEthanol: 0.10 mg/mL | [4] |

| Storage Temperature | -20°C for long-term storage | [4] |

| Stability | ≥ 5 years when stored at -20°C | [4] |

Expert Insight: The choice of solvent for preparing stock solutions should be carefully considered based on the intended analytical method and the desired concentration. While DMF and DMSO offer higher solubility, their compatibility with certain LC-MS mobile phases and potential for ion suppression should be evaluated. For aqueous-based working solutions, the solubility in a PBS buffer is more representative of its behavior in biological matrices.

Spectroscopic Properties

-

UV Absorbance: ODV-d6 exhibits maximum absorbance (λmax) at 226 and 278 nm, which is consistent with the phenolic chromophore in its structure.[4]

-

Mass Spectrometry: In positive electrospray ionization (ESI) mode, ODV-d6 is readily protonated. For quantitative analysis using tandem mass spectrometry, a specific precursor-to-product ion transition is monitored in Multiple Reaction Monitoring (MRM) mode. A commonly used and validated transition for ODV-d6 is:

-

m/z 270.0 → m/z 64.1

-

Causality Behind the Fragmentation: The precursor ion at m/z 270.0 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 64.1 is a characteristic fragment resulting from the cleavage of the bond between the ethyl side chain and the cyclohexanol ring, yielding the deuterated dimethylaminomethyl cation, [CH₂=N(CD₃)₂]⁺. This specific and stable fragmentation pathway provides high selectivity for the detection of ODV-d6 in complex biological matrices.

Synthesis of O-Desmethyl Venlafaxine-d6

While a specific, detailed reaction scheme for the synthesis of O-Desmethyl Venlafaxine-d6 is not widely published in peer-reviewed literature, the general approach involves the synthesis of the non-deuterated O-desmethylvenlafaxine followed by N-methylation using a deuterated methyl source. A plausible synthetic route can be inferred from the synthesis of the parent compound.

A common method for the synthesis of O-desmethylvenlafaxine involves the dimethylation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride using formaldehyde and formic acid (Eschweiler-Clarke reaction).[5][6] To introduce the deuterium labels, deuterated formaldehyde (CD₂O) and/or deuterated formic acid (DCOOD) could be utilized in this step.

Caption: Hypothesized synthetic pathway for O-Desmethyl Venlafaxine-d6.

Application in Bioanalytical Methodologies

The primary and most critical application of ODV-d6 is as an internal standard for the accurate quantification of O-desmethylvenlafaxine in biological samples such as plasma, serum, and urine.

The Role of a Stable Isotope-Labeled Internal Standard

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[7][8][9] The use of a stable isotope-labeled internal standard is highly recommended as it is the most effective way to account for analytical variability.[10]

Key Advantages of Using ODV-d6:

-

Co-elution with Analyte: ODV-d6 has virtually identical chromatographic behavior to the non-labeled ODV, ensuring that they experience the same conditions during the analytical run.

-

Correction for Matrix Effects: Biological matrices can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer. Since ODV-d6 is chemically identical to ODV, it is affected by the matrix in the same way, allowing for accurate correction.

-

Compensation for Extraction Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be proportional for both the analyte and the internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the assay are significantly improved, which is a critical requirement of regulatory guidelines.[9][11]

Caption: A typical bioanalytical workflow incorporating ODV-d6.

Experimental Protocol: Quantification of ODV in Human Plasma

This protocol outlines a general procedure for the quantification of O-desmethylvenlafaxine in human plasma using ODV-d6 as an internal standard, based on common practices in the field.

4.2.1. Materials and Reagents

-

O-Desmethylvenlafaxine analytical standard

-

O-Desmethyl Venlafaxine-d6 (ODV-d6)

-

Control human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-desmethylvenlafaxine and ODV-d6 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the O-desmethylvenlafaxine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of ODV-d6 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

4.2.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 150 µL of the ODV-d6 working solution in acetonitrile containing 0.1% formic acid to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.2.4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

O-Desmethylvenlafaxine: m/z 264.2 → m/z 58.1

-

O-Desmethyl Venlafaxine-d6: m/z 270.0 → m/z 64.1

-

4.2.5. Method Validation

The method must be validated according to FDA or EMA guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[9][11]

Stability and Storage

The stability of ODV-d6 is crucial for its reliability as an internal standard.

-

Long-Term Storage: As a solid, ODV-d6 is stable for at least 5 years when stored at -20°C.[4]

-

Stock Solution Stability: Stock solutions prepared in organic solvents like methanol are generally stable for several months when stored at -20°C. It is best practice to perform periodic checks of the stock solution's integrity.

-

Working Solution and Post-Preparative Stability: The stability of ODV-d6 in the final extracted sample (autosampler stability) and during freeze-thaw cycles should be thoroughly evaluated during method validation to ensure that no degradation occurs that could compromise the results.[11]

-

Isotopic Stability: A critical consideration for deuterated standards is the stability of the deuterium labels. The deuterium atoms in ODV-d6 are attached to carbon atoms and are not readily exchangeable under typical bioanalytical conditions.[2] However, it is important to avoid strongly acidic or basic conditions that could potentially promote H/D exchange.[2]

Conclusion

O-Desmethyl Venlafaxine-d6 is an indispensable tool for researchers and drug development professionals working with venlafaxine. Its physicochemical properties are nearly identical to its non-deuterated analog, making it an ideal internal standard for LC-MS/MS analysis. The use of ODV-d6 significantly enhances the accuracy, precision, and robustness of bioanalytical methods, ensuring compliance with regulatory standards and generating high-quality data for pharmacokinetic and clinical studies. This guide has provided a comprehensive overview of its properties, a rationale for its use, and a practical experimental protocol, underscoring its importance in modern drug analysis.

References

-

Analytical Methods for Venlafaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]

-

Venlafaxine-d6 | C17H27NO2 | CID 59807278. PubChem. [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. PubMed. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

-

Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

-

Process-for-the-preparation-of-O-desmethyl-venlafaxine-and-salts-thereof.pdf. ResearchGate. [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. TGA Consultation Hub. [Link]

-

Bioanalytical Method Validation. FDA. [Link]

- US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof.

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. NIH. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. esschemco.com [esschemco.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Comprehensive Technical Guide to the Synthesis of Deuterated O-Desmethylvenlafaxine

Introduction: The Rationale for Deuteration in Modern Drug Development

O-Desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, is a potent antidepressant in its own right.[1][2] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a sophisticated tool in drug development to modulate the pharmacokinetic profiles of therapeutic agents.[][4] This alteration can lead to a decreased rate of metabolic degradation, thereby enhancing drug exposure, prolonging half-life, and potentially reducing dosing frequency and improving patient compliance.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[7][8] This guide provides an in-depth exploration of a viable synthetic pathway for deuterated O-Desmethylvenlafaxine, tailored for researchers and professionals in drug development.

Strategic Approaches to Deuterium Labeling of O-Desmethylvenlafaxine

The molecular structure of O-Desmethylvenlafaxine presents several key positions amenable to deuteration. The most common and impactful sites for deuteration are the N,N-dimethyl groups and the aromatic ring, as these are known sites of metabolic activity. This guide will focus on a synthetic strategy that allows for the introduction of deuterium at the N,N-dimethyl moiety, creating N,N-di(trideuteromethyl)-O-Desmethylvenlafaxine (O-Desmethylvenlafaxine-d6).

Optimized Synthesis Pathway for Deuterated O-Desmethylvenlafaxine

The presented synthesis is a convergent and efficient multi-step process, adapted from established high-yield methodologies for the non-deuterated analogue.[9][10][11] The key deuteration step is strategically placed at the end of the synthesis to maximize the incorporation of the isotopic label.

Overall Synthetic Workflow

The synthesis commences with the protection of the phenolic hydroxyl group of a suitable starting material, followed by a sequence of reactions to construct the core structure of O-Desmethylvenlafaxine. The final step involves a reductive amination using deuterated reagents to install the deuterium-labeled dimethylamino group.

Caption: Overall synthetic workflow for deuterated O-Desmethylvenlafaxine.

Detailed Experimental Protocols

Step 1: Benzyl Protection of p-Hydroxyphenylacetonitrile

-

Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in subsequent reactions. This protecting group is stable under the conditions of the following steps and can be readily removed later in the synthesis.

-

Protocol:

-

To a solution of p-hydroxyphenylacetonitrile in a suitable solvent such as acetone, add potassium carbonate as a base.

-

Slowly add benzyl bromide to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product, 4-benzyloxyphenylacetonitrile (Intermediate I), can be purified by recrystallization to achieve high purity.

-

Step 2: Condensation with Cyclohexanone

-

Rationale: This step forms the crucial carbon-carbon bond between the protected phenylacetonitrile and cyclohexanone, creating the characteristic cyclohexanol moiety of the target molecule. A phase-transfer catalyst is employed to facilitate the reaction between the two phases.

-

Protocol:

-

Dissolve Intermediate I in a suitable solvent system, and add cyclohexanone.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide, and an aqueous solution of a strong base like sodium hydroxide.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction until completion by TLC.

-

Separate the organic layer, wash with water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).

-

Step 3: Debenzylation and Cyano Reduction

-

Rationale: This is a one-pot reaction that accomplishes two key transformations: the removal of the benzyl protecting group and the reduction of the cyano group to a primary amine. Catalytic hydrogenation is an efficient method for both transformations.

-

Protocol:

-

Dissolve Intermediate II in a suitable solvent, such as ethanol or acetic acid.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (typically 2.0 MPa).[9][11]

-

Heat the mixture and maintain the hydrogen pressure until the reaction is complete.

-

Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst through a bed of celite.

-

Concentrate the filtrate to obtain 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol (Intermediate III).

-

Step 4: Deuterated Reductive Amination

-

Rationale: This is the critical step where the deuterium labels are introduced. The primary amine of Intermediate III is dimethylated using deuterated formaldehyde and a suitable reducing agent. The Eschweiler-Clarke reaction conditions are well-suited for this transformation.

-

Protocol:

-

To a solution of Intermediate III, add deuterated formaldehyde (D2CO) solution and deuterated formic acid (DCOOD).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by LC-MS to confirm the formation of the desired deuterated product.

-

Upon completion, cool the reaction mixture and adjust the pH to basic with an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude deuterated O-Desmethylvenlafaxine can be purified by crystallization, often as a succinate salt, to yield a product of high purity.[10][11]

-

Data Presentation: Expected Yields and Purity

The following table summarizes the expected yields and purity at each step of the synthesis, based on optimized, non-deuterated procedures.[9][11] Similar outcomes are anticipated for the deuterated pathway.

| Step | Intermediate/Product | Typical Yield | Typical Purity |

| 1 | 4-Benzyloxyphenylacetonitrile (I) | >98% | >99.5% |

| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (II) | >99% | >99% |

| 3 | 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol (III) | ~94% | >98% |

| 4 | Deuterated O-Desmethylvenlafaxine (ODV-d6) | ~85% | >99% |

| Overall | Deuterated O-Desmethylvenlafaxine Succinate | ~71% | >99.9% |

Analytical Characterization

The successful synthesis and deuteration of O-Desmethylvenlafaxine must be confirmed by rigorous analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a significant reduction or complete absence of the signal corresponding to the N-methyl protons. 2H NMR will confirm the presence of deuterium at the intended positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will show a molecular ion peak corresponding to the mass of O-Desmethylvenlafaxine-d6, providing definitive evidence of successful deuteration.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a robust and efficient method for the preparation of deuterated O-Desmethylvenlafaxine. The strategic placement of the deuteration step at the end of the synthesis ensures high isotopic incorporation and simplifies the overall process. This deuterated analogue serves as a valuable tool for pharmacokinetic studies and has the potential to be developed as a next-generation therapeutic with an improved clinical profile. Further research could explore the synthesis of O-Desmethylvenlafaxine with deuterium labels at other metabolically susceptible positions, such as the aromatic ring, to investigate the structure-activity relationship of deuteration on this important antidepressant.

References

-

Yang, F., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 860292. Available at: [Link]

- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. US Patent 7,605,290 B2.

-

Yang, F., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of desvenlafaxine from p-hydroxyacetophenone. Available at: [Link]

-

Yang, F., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. ResearchGate. Available at: [Link]

- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. US Patent Application 2009/0069601 A1.

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

-

Bolleddula, J., & Slatter, J. G. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 610-620. Available at: [Link]

-

Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024-2031. Available at: [Link]

- Auspex Pharmaceuticals, Inc. (2015). DEUTERATED d9-VENLAFAXINE. EP Patent 2,125,698 B1.

- Su, Y. (2015). Synthetic method of desvenlafaxine succinate. CN Patent 104,326,923 A.

-

Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(5), 3258-3331. Available at: [Link]

-

New Drug Approvals. (2015). VENLAFAXINE PART 2/3. Available at: [Link]

-

Mutlib, A. E. (2015). Deuterated Drugs. Journal of Medicinal Chemistry, 58(18), 7175-7177. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem Compound Summary for CID 5656. Available at: [Link]

-

ResearchGate. (n.d.). A simple procedure for the deuteriation of phenols. Available at: [Link]

-

Wikipedia. (n.d.). Desvenlafaxine. Available at: [Link]

-

Graham, J. H. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Hospital Pharmacy, 53(4), 211-213. Available at: [Link]

Sources

- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

- 6. researchgate.net [researchgate.net]

- 7. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to D,L-O-Desmethyl Venlafaxine-d6 (CAS 1062605-69-9) for Advanced Bioanalytical Applications

This guide provides a comprehensive technical overview of D,L-O-Desmethyl Venlafaxine-d6, a critical reagent for researchers, clinical toxicologists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its application, offers detailed, field-tested protocols, and provides a framework for its integration into robust, validated bioanalytical workflows.

Foundational Understanding: The "Why" Beyond the "What"

This compound (CAS: 1062605-69-9) is the stable isotope-labeled (SIL) analog of O-desmethylvenlafaxine (ODV).[1] ODV, also known as desvenlafaxine, is the major active metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine.[2][3][4] Venlafaxine undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form ODV.[3][5] Given that ODV possesses a pharmacological activity profile similar to the parent drug, the quantitative analysis of both venlafaxine and ODV is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and forensic toxicology.[2][6][7]

The core utility of this compound lies in its role as an ideal internal standard (IS) for mass spectrometry (MS)-based quantification.[1][5] The rationale for using a stable isotope-labeled internal standard is rooted in the principle of minimizing analytical variability. An ideal IS should behave chemically and physically identically to the analyte of interest throughout the entire analytical process—from extraction and sample handling to ionization and detection.[8] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties.[8][9] This mass difference allows the mass spectrometer to distinguish between the analyte (ODV) and the internal standard (ODV-d6), while ensuring that any loss or variation during sample processing affects both compounds equally. This co-elution and co-ionization behavior corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[9]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1062605-69-9 | [5][10] |

| Molecular Formula | C₁₆H₁₉D₆NO₂ | [5][10] |

| Molecular Weight | 269.41 g/mol | [5][10][11] |

| Synonyms | (±)-O-Desmethyl venlafaxine-d6, rac-O-Desvenlafaxine-D6, Pristiq-D6 | [5][10][11] |

| Appearance | White solid | [10] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 5 years | [5] |

The Metabolic Context: Venlafaxine's Biotransformation

A thorough understanding of venlafaxine's metabolic pathway is essential for designing effective bioanalytical strategies. The primary metabolic route is the O-demethylation of venlafaxine to O-desmethylvenlafaxine (ODV), a reaction catalyzed predominantly by the CYP2D6 isoenzyme.[3] Minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV) and subsequent N,O-didesmethylation, involving CYP2C19 and CYP2C9.[3][6]

Caption: Major metabolic pathways of Venlafaxine.

The significant interindividual variability in CYP2D6 activity, due to genetic polymorphisms, can lead to substantial differences in the plasma concentrations of venlafaxine and ODV.[3] This underscores the importance of accurately quantifying both compounds to obtain a complete pharmacokinetic profile.

Field-Proven Protocol: LC-MS/MS Quantification of ODV in Human Plasma

This section details a robust, validated protocol for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma using this compound as an internal standard. This method is adapted from established procedures and is suitable for high-throughput analysis in a clinical or research setting.[6][12][13]

Materials and Reagents

-

Analytes: Venlafaxine, O-desmethylvenlafaxine

-

Internal Standard: this compound (CAS 1062605-69-9)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid

-

Biological Matrix: Human plasma (K₂EDTA)

-

Equipment: UPLC or HPLC system, Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting venlafaxine and its metabolites from plasma.

-

Aliquot: Transfer 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the internal standard working solution (containing this compound) to each tube.

-

Precipitate: Add 300 µL of precipitation solution (e.g., 0.4% formic acid in acetonitrile).

-

Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Alternative Sample Preparation: Solid Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, SPE can be employed.[6] This involves conditioning an SPE cartridge, loading the sample, washing away interferences, and eluting the analytes. While more time-consuming, it can significantly reduce matrix effects.

LC-MS/MS Instrumental Conditions

The following parameters provide a validated starting point for method development.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | ACQUITY UPLC® or equivalent |

| Column | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm x 2.1 mm) |

| Mobile Phase | Isocratic: 80% Acetonitrile : 20% Water (containing 2 mM ammonium acetate) |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Total Run Time | < 3 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Venlafaxine | 278.3 | 121.1 | ~25 |

| O-Desmethylvenlafaxine | 264.2 | 107.1 | ~30 |

| This compound (IS) | 270.4 | 121.1 | ~25 |

(Note: The exact MRM transition for the d6-IS may vary slightly based on the specific product ion chosen for monitoring. The precursor ion reflects the increased mass due to deuterium labeling. Collision energies should be optimized for the specific instrument used.)

Workflow and Data Validation

A self-validating system is crucial for ensuring the trustworthiness of analytical results. The workflow should incorporate rigorous quality control and validation steps.

Caption: Bioanalytical workflow for ODV quantification.

Method Validation Pillars:

To ensure the reliability of the generated data, the analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and IS.

-

Linearity and Range: Demonstrating a linear relationship between concentration and instrument response over a defined range (e.g., 2.0-500 ng/mL).[13]

-

Accuracy and Precision: Assessing the closeness of measured values to the true values (accuracy) and the degree of scatter between measurements (precision) at multiple concentration levels.

-

Recovery: Evaluating the efficiency of the extraction process.

-

Matrix Effect: Investigating the suppression or enhancement of ionization due to co-eluting matrix components.

-

Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

The use of this compound is integral to successfully validating these parameters, as it inherently corrects for variability in recovery and matrix effects.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of O-desmethylvenlafaxine in complex biological matrices. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, reliable, and validatable bioanalytical methods. By understanding the metabolic context of venlafaxine and implementing a rigorously controlled analytical workflow, researchers and clinicians can generate high-quality data to advance pharmacokinetic research, optimize patient therapy, and contribute to the fields of drug development and toxicology. This guide serves as a practical, scientifically-grounded resource for the effective application of this critical analytical standard.

References

-

Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-8. [Link]

-

Zhang, Y., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 969624. [Link]

-

Chi, M. J., et al. (2011). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian Journal of Pharmacology, 43(5), 559–563. [Link]

-

Unceta, N., et al. (2010). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. Analytical and Bioanalytical Chemistry, 396(8), 2927-35. [Link]

-

Souri, E., et al. (2014). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Chromatography B, 967, 197-202. [Link]

-

Fabbri, C., et al. (2021). Influence of CYP2D6, CYP2C19, and CYP2C9 Pharmacogenetics and Clinical Factors on Dose-Normalized Venlafaxine/O-Desmethylvenlafaxine Metabolic Ratio in Spanish Patients. Pharmaceuticals, 14(9), 856. [Link]

-

Arkema, E., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Bioanalysis, 6(3), 337-47. [Link]

-

Expert Synthesis Solutions. (n.d.). rac-O-Desmethyl Venlafaxine-D6 [CAS 1062605-69-9]. [Link]

-

Meirinho, S., et al. (2015). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs' intranasal administration. Journal of Analytical & Bioanalytical Techniques, 6(4). [Link]

-

Haslemo, T., et al. (2019). Significantly lower CYP2D6 metabolism measured as the O/N-desmethylvenlafaxine metabolic ratio in carriers of CYP2D641 versus CYP2D69 or CYP2D6*10: a study on therapeutic drug monitoring data from 1003 genotyped Scandinavian patients. British Journal of Clinical Pharmacology, 85(1), 194-203. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25226275, 4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol. [Link]

-

LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]

-

Liu, W., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1045230. [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

Veeprho. (n.d.). O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. [Link]

-

Bhatt, J., et al. (2008). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 872(1-2), 257-62. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of CYP2D6, CYP2C19, and CYP2C9 Pharmacogenetics and Clinical Factors on Dose-Normalized Venlafaxine/O-Desmethylvenlafaxine Metabolic Ratio in Spanish Patients | MDPI [mdpi.com]

- 4. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. esschemco.com [esschemco.com]

- 11. 4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | C16H25NO2 | CID 25226275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethylvenlafaxine: An In-Depth Technical Guide on the Core Active Metabolite of Venlafaxine

For drug development professionals, researchers, and scientists, a comprehensive understanding of a drug's metabolic fate is paramount. This guide provides a detailed exploration of O-Desmethylvenlafaxine (ODV), the principal active metabolite of the widely prescribed antidepressant, Venlafaxine. We will delve into the critical role of cytochrome P450 2D6 (CYP2D6) in this biotransformation, the distinct pharmacological profiles of the parent drug and its metabolite, and the significant clinical implications arising from this metabolic pathway.

The Significance of Active Metabolites in Pharmacology

An active metabolite is a product of the body's metabolic processes on a drug that also exerts a pharmacological effect. The presence of active metabolites can significantly influence a drug's overall therapeutic and toxicological profile. In the case of Venlafaxine, its conversion to ODV is not a mere detoxification step but a crucial aspect of its mechanism of action and a key determinant of inter-individual variability in patient response.

The Metabolic Journey: From Venlafaxine to O-Desmethylvenlafaxine

Venlafaxine undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathway is O-demethylation, a reaction catalyzed predominantly by the CYP2D6 isoenzyme, to form its major active metabolite, O-Desmethylvenlafaxine.[1][2][3] While other enzymes like CYP2C19 and CYP2C9 are also involved in Venlafaxine's biotransformation, their contribution is considered minor.[1]

This metabolic conversion is a critical determinant of the drug's pharmacokinetic profile. The mean plasma half-life of Venlafaxine is approximately 5 hours, while that of ODV is significantly longer at around 11 hours.[1] This longer half-life of the active metabolite contributes to a more sustained therapeutic effect.

Sources

A Technical Guide to Isotopic Purity Requirements for D,L-O-Desmethyl Venlafaxine-d6

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the isotopic purity of D,L-O-Desmethyl Venlafaxine-d6 (ODV-d6), a critical internal standard used in the bioanalysis of its non-labeled counterpart. For researchers, bioanalytical scientists, and drug development professionals, ensuring the isotopic integrity of stable isotope-labeled internal standards (SIL-IS) is not merely a quality control measure; it is the bedrock of accurate and reliable pharmacokinetic, toxicokinetic, and bioequivalence data. This document moves beyond rote protocols to explain the fundamental principles, regulatory expectations, and analytical strategies necessary for the confident use of ODV-d6 in regulated studies. We will dissect the key analytical techniques, propose justifiable acceptance criteria, and provide detailed, self-validating workflows designed to guarantee data integrity.

The Imperative of Isotopic Fidelity in Bioanalysis

D,L-O-Desmethyl Venlafaxine (ODV), also known as Desvenlafaxine, is the major active metabolite of the widely prescribed antidepressant Venlafaxine.[1][2] Its quantification in biological matrices like plasma or serum is fundamental to understanding the pharmacokinetics of the parent drug.[3][4][5] In modern bioanalytical laboratories, Liquid Chromatography with Mass Spectrometry (LC-MS) is the method of choice for this analysis, and the use of a SIL-IS is considered the gold standard.

ODV-d6 is designed to be the ideal internal standard for ODV analysis.[6] Ideally, a SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7][8] This co-elution and similar ionization behavior allow it to accurately correct for variations in sample preparation and matrix-induced ion suppression or enhancement.

The central challenge, however, lies in the isotopic purity of the SIL-IS. The synthesis of a deuterated compound is never perfect, resulting in a distribution of isotopologues—molecules with the same chemical formula but differing numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4, d5, in addition to the desired d6).[9] If a significant amount of the unlabeled analyte (d0) or lesser-deuterated species is present in the internal standard, it can artificially inflate the measured concentration of the analyte, a phenomenon known as "crosstalk." This interference is particularly problematic at the Lower Limit of Quantification (LLOQ), where it can lead to a failure to meet the stringent accuracy and precision requirements set by regulatory bodies.[10]

Defining and Quantifying Isotopic Purity: A Two-Pillar Approach

A comprehensive assessment of a deuterated standard's quality rests on two distinct but complementary analytical pillars: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Before delving into the methods, it is crucial to understand two fundamental terms that are often used interchangeably but have distinct meanings.[9]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[9] For example, 99.5% enrichment means that at any given intended site of deuteration, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.

-

Species Abundance (Isotopologue Profile): This refers to the percentage of the entire population of molecules that have a specific isotopic composition.[9] Due to probabilities across multiple labeling sites, a starting material with 99.5% isotopic enrichment will not result in a final product where 99.5% of the molecules are the fully deuterated (d6) version.

2.1 Pillar 1: Mass Spectrometry (MS) for Isotopologue Profile Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive tool for visualizing the complete isotopologue distribution of ODV-d6.[9][11] By analyzing the compound in full-scan mode, MS can separate and quantify the relative abundance of each isotopic species (d0 through d6) based on their distinct mass-to-charge ratios.

-

Causality: The power of this technique lies in its ability to directly measure the potential source of interference. It quantifies the percentage of the d0 species (chemically identical to the analyte) and other lesser-deuterated isotopologues within the internal standard solution. This information is critical for assessing the risk of crosstalk.[12]

2.2 Pillar 2: Nuclear Magnetic Resonance (NMR) for Site-Specific Verification

While MS provides the overall distribution, NMR spectroscopy offers orthogonal confirmation of the labeling positions and can provide a highly accurate measure of overall isotopic enrichment.[11][13]

-

¹H NMR (Proton NMR): By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position on the molecule (or a quantitative internal standard), one can accurately calculate the isotopic enrichment.[9][13]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium atoms, confirming their chemical environment and thus their location on the molecular scaffold.[14][15]

-

Causality: NMR provides trustworthiness in the standard's identity. It confirms that deuterium atoms have not scrambled to unintended positions during synthesis, a phenomenon that could alter the compound's chromatographic behavior and compromise its function as an internal standard.[9][11]

Regulatory Expectations and Setting Justifiable Acceptance Criteria

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[16][17][18] A core principle of this guideline is that all reagents, including reference standards and internal standards, must be well-characterized and suitable for their intended purpose.[19]

The guidelines explicitly state that when using a SIL-IS, its isotopic purity must be high, and it must be demonstrated that it does not cause interference with the measurement of the analyte.[10][16][20] While a universal percentage is not mandated, a scientifically sound, risk-based approach is expected. Based on industry best practices, the following acceptance criteria are recommended for this compound to ensure its suitability for regulated bioanalysis.

Table 1: Recommended Isotopic Purity Specifications for this compound

| Parameter | Analytical Technique | Recommended Specification | Rationale |

| Chemical Purity | HPLC-UV, LC-MS | > 99.0% | Ensures that the response is from the compound of interest and not from chemical impurities. |

| Isotopic Enrichment | qNMR | ≥ 98.0% | Provides high confidence in the degree of deuteration at the intended positions.[21] |

| Isotopologue Distribution (d6 Species) | Mass Spectrometry | ≥ 95.0% | Ensures the vast majority of the internal standard is the fully deuterated form, providing a robust signal. |

| Contribution from Unlabeled Species (d0) | Mass Spectrometry | ≤ 0.1% | Minimizes direct interference with the analyte signal, crucial for maintaining accuracy at the LLOQ. |

| Contribution from d0 to d5 Species | Mass Spectrometry | ≤ 5.0% | Controls the overall level of lesser-deuterated species to prevent potential crosstalk. |

A Self-Validating Protocol for Isotopic Purity Verification

The following section outlines a comprehensive workflow for the in-house verification of this compound purity. This process is designed to be a self-validating system, where orthogonal techniques (MS and NMR) provide complementary data to build a complete and trustworthy profile of the internal standard.

Workflow for Isotopic Purity Assessment of ODV-d6

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to D,L-O-Desmethyl Venlafaxine-d6: Properties, Molecular Weight, and Application in Quantitative Bioanalysis

Introduction

In the landscape of pharmaceutical analysis and clinical research, the demand for precision and accuracy is absolute. The quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetics, therapeutic drug monitoring, and toxicology. This guide focuses on a critical tool in this domain: D,L-O-Desmethyl Venlafaxine-d6.

O-Desmethyl Venlafaxine (also known as Desvenlafaxine) is the major active metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.[1][2][3] The metabolic conversion is primarily catalyzed by the cytochrome P450 isoform CYP2D6.[1] Given its significant pharmacological activity, accurately quantifying O-Desmethyl Venlafaxine is crucial. This compound is the stable isotope-labeled (SIL) analogue of this metabolite, engineered to serve as the ideal internal standard for quantification by mass spectrometry.[4][5]

This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a detailed exploration of its molecular weight. It further elucidates its indispensable role as an internal standard in modern bioanalytical workflows, offering field-proven insights into the causality behind its application and providing a practical, validated protocol for its use.

Part 1: Physicochemical Properties and Molecular Weight

The utility of a stable isotope-labeled internal standard begins with a precise understanding of its physical and chemical characteristics. These properties dictate its behavior in analytical systems and are foundational to its function.

| Property | Value | Source |

| Formal Chemical Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]-phenol | [4] |

| Common Synonyms | Desvenlafaxine-d6, rac-O-Desmethyl Venlafaxine-d6 | [6][7] |

| CAS Number | 1062605-69-9 | [4][8] |

| Molecular Formula | C₁₆H₁₉D₆NO₂ | [4][7][8] |

| Molecular Weight | 269.41 g/mol | [6][7][8][9] |

| Monoisotopic Mass | 269.226189516 Da | [6][9] |

The Calculation and Significance of Molecular Weight

The molecular weight (or more accurately, the average molar mass) is a weighted average of the masses of an element's isotopes. For a molecule, it is the sum of the average atomic weights of its constituent atoms. The calculation for this compound validates its identity and is critical for preparing solutions of known concentrations.

Calculation Breakdown:

-

Carbon (C): 16 atoms × 12.011 u = 192.176 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Deuterium (D): 6 atoms × 2.014 u = 12.084 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 192.176 + 19.152 + 12.084 + 14.007 + 31.998 = 269.417 u ( g/mol )

This value aligns with the reported formula weight of 269.41 g/mol .[6][7][8][9]

Monoisotopic Mass: The High-Resolution Perspective

While molecular weight is used for bulk chemical preparations, monoisotopic mass is paramount in mass spectrometry. It is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, can measure mass with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is approximately 269.2262 Da, which is the value researchers would use to identify this compound in an HRMS analysis.[6][9]

Caption: Chemical Structure of this compound.

Part 2: The Role of this compound in Bioanalysis

The Principle of Internal Standardization

Quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise data quality. These variations can arise from inconsistencies in sample preparation (e.g., extraction efficiency), injection volume, and signal suppression or enhancement caused by the sample matrix (the "matrix effect").[10] An internal standard (IS) is a known amount of a compound added to every sample, calibrator, and quality control (QC) at the beginning of the workflow.[10] Because the IS is subjected to the exact same conditions as the analyte of interest, any loss or signal variation experienced by the analyte should be proportionally mirrored by the IS.[11] The final quantification is based on the ratio of the analyte's signal to the IS's signal, which effectively cancels out these variations and ensures a robust and reproducible measurement.[12]

Why a Stable Isotope-Labeled Standard is the Gold Standard

The ideal internal standard should be chemically and physically as close to the analyte as possible. A stable isotope-labeled (SIL) internal standard, like this compound, is the universally accepted gold standard for mass spectrometry-based quantification for several key reasons:[13][14]

-

Co-elution: It has nearly identical chromatographic retention time to the non-labeled analyte, meaning it elutes from the LC column at the same time. This ensures that both compounds experience the same matrix effects at the point of ionization.

-

Identical Physicochemical Behavior: Its solubility, extraction recovery, and stability are virtually identical to the analyte, correcting for variability during sample preparation with unparalleled accuracy.

-

Similar Ionization and Fragmentation: It ionizes with the same efficiency in the mass spectrometer's source and often produces fragments of the same relative intensity, ensuring a consistent response ratio.

-

Mass Distinguishability: The incorporation of heavy isotopes (in this case, six deuterium atoms) creates a clear mass shift (6 Da). This allows the mass spectrometer to easily distinguish the analyte from the internal standard, despite their identical chemical behavior.

Caption: Metabolic Pathway of Venlafaxine.

Part 3: A Practical Application Workflow: Quantification of O-Desmethyl Venlafaxine in Human Plasma

The following protocol is a representative workflow demonstrating how this compound is used to achieve accurate quantification. It is based on established bioanalytical methods and principles.[13][15][16]

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Expertise: Accurate standard preparation is the foundation of any quantitative assay.

-

1.1. Stock Solutions: Prepare a 1 mg/mL stock solution of O-Desmethyl Venlafaxine (the analyte) and a separate 1 mg/mL stock of this compound (the IS) in methanol.

-

1.2. Working Solutions: Create a series of intermediate working solutions of the analyte by serial dilution for spiking calibration standards. Prepare a single IS working solution (e.g., at 100 ng/mL) for spiking all samples.

-

1.3. Calibration Curve & QCs: Prepare calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high) by spiking the analyte working solutions into blank human plasma.

Step 2: Sample Preparation (Protein Precipitation)

-

Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.

-

2.1. Aliquot 50 µL of each standard, QC, and unknown plasma sample into a 96-well plate or microcentrifuge tubes.

-

2.2. Add Internal Standard: To every well/tube, add 25 µL of the IS working solution (100 ng/mL). This step is critical; the IS must be present to account for all subsequent variations.

-

2.3. Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each well/tube.

-

2.4. Vortex & Centrifuge: Vortex the plate/tubes vigorously for 2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.

-

2.5. Transfer Supernatant: Carefully transfer the clear supernatant to a new plate or vials for analysis, avoiding the protein pellet.

Step 3: LC-MS/MS Analysis

-

Trustworthiness: A well-defined and stable LC-MS/MS method ensures that the separation and detection are reproducible and specific. The parameters below are typical for this class of compounds.

| Parameter | Example Value |

| LC Column | C18 reverse-phase, 50 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| O-Desmethyl Venlafaxine (Analyte) | 264.2 | 58.1 |

| O-Desmethyl Venlafaxine-d6 (IS) | 270.2 | 64.1 |

-

Causality: The precursor ion represents the protonated molecule [M+H]⁺. The product ion m/z 58.1 for the analyte corresponds to the characteristic fragment of the dimethylamine moiety.[16] For the d6-IS, this fragment becomes m/z 64.1 due to the six deuterium atoms, providing excellent specificity.

Step 4: Data Processing and Quantification

-

4.1. Integration: The chromatographic peaks for both the analyte and the IS MRM transitions are integrated to determine their respective peak areas.

-

4.2. Ratio Calculation: For each injection, the ratio of the analyte peak area to the IS peak area is calculated.

-

4.3. Calibration Curve: A calibration curve is constructed by plotting the Area Ratio (y-axis) against the known concentration of the calibration standards (x-axis). A linear regression with 1/x² weighting is typically applied.

-